(Z)-2-(furan-2-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound "(Z)-2-(furan-2-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" features a benzofuro-oxazinone core fused with a furan ring system. Its structure includes a (Z)-configured furan-2-ylmethylene substituent at position 2 and a thiophen-2-yl ethyl group at position 6. The thiophene substituent introduces sulfur-based aromaticity, which may enhance lipophilicity compared to oxygen- or nitrogen-containing analogs.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(2-thiophen-2-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20-16-5-6-18-17(21(16)26-19(20)11-14-3-1-9-24-14)12-22(13-25-18)8-7-15-4-2-10-27-15/h1-6,9-11H,7-8,12-13H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNBLBWDMELGE-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial and anti-cancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. The compound features a complex structure that includes furan and thiophene moieties, which are known to enhance biological activity through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 929870-28-0 |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the condensation of appropriate precursors under controlled conditions. The detailed synthetic route has been documented in various studies, emphasizing the importance of reaction conditions in achieving high yields.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the benzofuroxazine class. For instance, derivatives similar to our compound have shown significant in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a comparative study, a series of benzofuroxazine derivatives were synthesized and tested against standard bacterial strains. Among these, compounds exhibiting the furan and thiophene substituents demonstrated enhanced antibacterial efficacy compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were determined to be as low as 5 µg/mL for some derivatives against S. aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings:
A study reported that derivatives with similar structural motifs displayed cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .
Comparison with Similar Compounds
Target Compound :
- Furan-2-ylmethylene (position 2): Oxygen-based aromaticity with moderate electron-donating effects.
- Thiophen-2-yl ethyl (position 8): Sulfur-containing aromatic group, enhancing lipophilicity and π-stacking capability compared to fluorophenyl or methoxyphenyl groups.
Physicochemical Properties
Q & A
Basic: What synthetic strategies are recommended for constructing the benzofuro-oxazinone core of this compound?
Answer:
The benzofuro-oxazinone scaffold can be synthesized via olefin cross-metathesis followed by intramolecular oxo-Michael addition (a cascade reaction). Key considerations include:
- Protecting group selection for hydroxyl or amine functionalities to prevent side reactions.
- Catalyst choice : Grubbs catalysts for cross-metathesis and chiral catalysts (e.g., bifunctional organocatalysts) to control stereochemistry .
- Solvent optimization : Polar aprotic solvents (e.g., THF, CH₃CN) enhance reaction rates and selectivity .
Example Protocol (Adapted from Literature):
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Cross-Metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C, 12h | Furan-2-carbaldehyde derivative |
| 2 | Oxo-Michael Cyclization | NaH (base), THF, 0°C → rt, 4h | Thiophen-2-ethyl precursor |
| 3 | Deprotection | NH₃/MeOH, 60°C, 24h | – |
| Reference: |
Advanced: How can Bayesian optimization improve reaction yield and enantiomeric excess (ee) for asymmetric synthesis?
Answer:
Bayesian optimization (BO) is a machine learning method that efficiently explores multidimensional reaction spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experiments. For this compound:
- Design of Experiments (DoE) : Start with a fractional factorial design to identify critical parameters (e.g., catalyst:substrate ratio, reaction time) .
- Response surface modeling : Predict optimal conditions for maximizing ee and yield. For example, BO identified 1.2 mol% chiral catalyst and 35°C as optimal for a related benzofuran system, improving ee from 78% to 94% .
- Validation : Confirm predictions with triplicate runs and characterize using chiral HPLC (e.g., methods in ).
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign furan (δ 6.3–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) proton environments; carbonyl (C=O) signals at ~170–180 ppm .
- NOESY : Confirm (Z)-configuration of the furan-methylene group through spatial proximity .
- X-ray Crystallography : Use SHELXL for refinement, especially with twinned crystals. Key parameters:
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?
Answer:
- Twinning : Use SHELXL ’s TWIN/BASF commands to refine twin laws and scale datasets .
- Disordered Solvents/Moieties : Apply restraints (e.g., DFIX, SADI) or omit problematic regions. For severe cases, collect low-temperature (100 K) data to reduce thermal motion .
- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing analysis.
Advanced: What mechanistic insights guide the optimization of cyclization steps?
Answer:
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., oxo-Michael cyclization) .
- Isotopic Labeling : Use D₂O or ¹³C-labeled substrates to trace proton transfer pathways.
- DFT Calculations : Map energy barriers for intermediates. For example, a 15 kcal/mol barrier for furan-thiophene conjugation was critical in a related system .
Basic: How to troubleshoot low yields in the final deprotection step?
Answer:
- Acid/Base Sensitivity : Avoid harsh conditions (e.g., strong acids) that degrade the oxazinone ring. Use NH₃/MeOH (60°C, 24h) for mild deprotection .
- Byproduct Analysis : Employ LC-MS to detect hydrolysis products; adjust reaction time or temperature.
- Alternative Reagents : Test TFA/CH₂Cl₂ (1:4) for acid-labile protecting groups .
Reference:
Advanced: What computational tools predict regioselectivity in furan-thiophene coupling?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For furan-thiophene systems, C3 of thiophene and C5 of furan are most reactive .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., THF stabilizes planar intermediates).
- Software : Gaussian 16 (DFT), GROMACS (MD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
